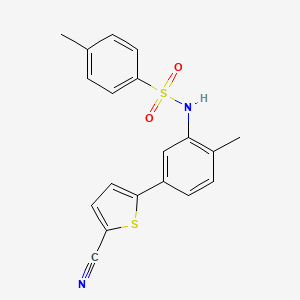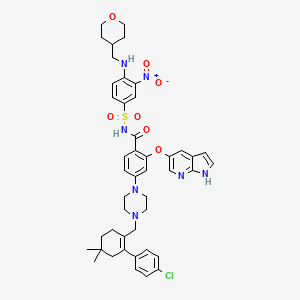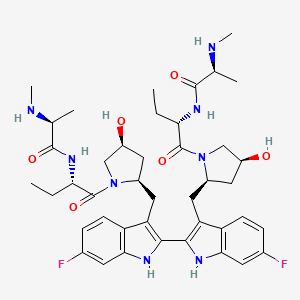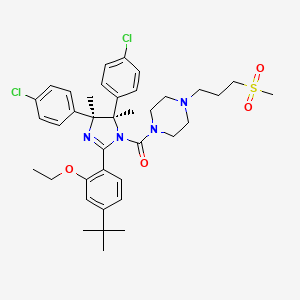
ELR510444
概要
説明
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have attracted great interest in industry and academia .
Synthesis Analysis
The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
Thiophene has a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
微小管破壊
ELR510444は、微小管破壊剤として知られています {svg_1}. 微小管はα-およびβ-チューブリンヘテロ二量体から構成されており、癌治療のための効率的な薬物標的です {svg_2} {svg_3}. This compoundは、チューブリンに結合して微小管の集合を妨げます {svg_4} {svg_5}.
コルヒチン結合部位阻害
This compoundとパベンゾールは、コルヒチン結合部位阻害剤であり、抗増殖活性を持っています {svg_6} {svg_7}. コルヒチン結合部位は、微小管不安定化剤の認識された結合部位です {svg_8} {svg_9}.
癌治療
This compoundは、オンコセラピーの重要な標的と考えられています {svg_10} {svg_11}. This compoundはチューブリンの重合を阻害し、細胞の微小管の消失と異常な有糸分裂紡錘体の形成を引き起こし、癌細胞の有糸分裂停止とアポトーシスにつながります {svg_12} {svg_13}.
薬物耐性回避
This compoundは、P-糖タンパク質薬物トランスポーターの基質ではなく、βIII-チューブリンを過剰発現する細胞株においても活性は維持されているため、このクラスの薬剤に対する薬物耐性の臨床的に関連する両方のメカニズムを回避することが示唆されています {svg_14}.
合理的薬物設計
チューブリン-ELR510444複合体の構造情報がないため、同様の足場を持つより強力な薬物の設計と開発が妨げられてきました {svg_15} {svg_16}. しかし、this compoundと複合体を形成したチューブリンの結晶構造が報告されており、コルヒチン結合部位を標的とする新規ベンゾスルファミドおよびベンゾイミダゾール誘導体の開発のための根拠を提供しています {svg_17} {svg_18}.
抗腫瘍活性
This compoundは、MDA-MB-231異種移植モデルにおいて有意な抗腫瘍活性を示しました {svg_19} {svg_20}. これにより、さまざまな種類の癌の治療におけるthis compoundの使用可能性が示唆されます。
作用機序
Target of Action
The primary targets of ELR510444 are microtubules and Hypoxia-inducible factors (HIFs) . Microtubules are a key component of the eukaryotic cytoskeleton, involved in cell division, morphogenesis, motility, and intracellular transport .
Mode of Action
This compound interacts with its targets in two main ways. Firstly, it inhibits microtubule polymerization by binding to tubulin at the colchicine site, causing a loss of cellular microtubules and the formation of aberrant mitotic spindles . Secondly, it decreases HIF-1α and HIF-2α levels, thereby reducing the expression of genes regulated by these transcription factors .
Biochemical Pathways
The disruption of microtubules by this compound leads to mitotic arrest and apoptosis of cancer cells . The inhibition of HIF activity impacts the hypoxia signaling pathway, which plays a crucial role in the progression of renal cell carcinoma (RCC) and other cancers .
Result of Action
This compound has been shown to potently inhibit cell proliferation, induce apoptosis, and reduce tumor burden in xenograft models . It also disrupts microtubules, suggesting potential vascular disrupting and anti-angiogenic properties .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, cells deficient in von Hippel-Lindau (VHL), a protein that targets HIF for degradation, are more sensitive to this compound-mediated apoptosis
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
ELR510444 plays a crucial role in biochemical reactions by interacting with tubulin, a protein that is a key component of the microtubule network within cells. Tubulin consists of α- and β-tubulin heterodimers that assemble into protofilaments, forming microtubules. This compound binds to the colchicine binding site on tubulin, inhibiting its polymerization. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the formation of aberrant mitotic spindles and subsequent mitotic arrest .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. By inhibiting tubulin polymerization, this compound causes a loss of cellular microtubules, leading to mitotic arrest and apoptosis in cancer cells. This compound has been shown to reduce cell viability and clonogenic survival, particularly in renal cell carcinoma (RCC) cells. Additionally, this compound decreases the levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical for the survival and proliferation of cancer cells under hypoxic conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin, leading to the destabilization of microtubules. The disruption of microtubule dynamics results in the formation of aberrant mitotic spindles, causing mitotic arrest and apoptosis. Additionally, this compound has been shown to abrogate HIF activity, further contributing to its antiproliferative effects in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its activity over extended periods. Prolonged exposure to this compound can lead to the degradation of microtubules and long-term effects on cellular function. In in vitro and in vivo studies, this compound has demonstrated significant antitumor activity, with sustained effects on tumor growth and angiogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher dosages, the compound can induce toxic effects, including increased apoptosis and necrosis in tumor tissues. In RCC xenograft models, this compound has shown a dose-dependent reduction in tumor burden, with a therapeutic window that allows for effective treatment without severe adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to bind to tubulin facilitates its accumulation in areas with high microtubule activity, such as dividing cells. This targeted distribution enhances the compound’s efficacy in disrupting microtubule dynamics and inhibiting cell proliferation .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the microtubule network. The compound’s binding to tubulin directs it to areas where microtubule assembly and disassembly occur. This localization is critical for its activity, as it allows this compound to effectively disrupt microtubule dynamics and induce mitotic arrest. Additionally, post-translational modifications and targeting signals may influence the compound’s localization within specific cellular compartments .
特性
IUPAC Name |
N-[5-(5-cyanothiophen-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-13-3-8-17(9-4-13)25(22,23)21-18-11-15(6-5-14(18)2)19-10-7-16(12-20)24-19/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYXROIHHXHFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CC=C(S3)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B612061.png)


![(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid](/img/structure/B612065.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B612067.png)







